N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(28)21(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRZOMUDGYOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide” typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 3-phenylpropylamine and oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide” would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules from the evidence. Below is a detailed analysis:
Tetrahydroquinoline Derivatives ()
Compounds 21–25 in share the 1,2,3,4-tetrahydroquinolin-7-yl scaffold but differ in substituents and linker groups. Key distinctions include:
Key Observations :
- The ethanediamide linker in the target compound provides two amide groups, enabling stronger hydrogen-bonding interactions compared to single-amide linkers in compounds 21 and 22 . This could enhance binding affinity to proteins like carbonic anhydrases, as seen in analogous studies .
N-(3-Phenylpropyl) Acetamide Derivatives ()
Compound 30005 (2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide) shares the 3-phenylpropyl group but lacks the tetrahydroquinoline core.
| Feature | Target Compound | Compound 30005 |
|---|---|---|
| Core Structure | 1-Acetyl-tetrahydroquinoline | Biphenyl-acetamide |
| Linker | Ethanediamide | Single amide |
| Phenyl Groups | 1 acetylated tetrahydroquinoline + 1 phenyl | 2 phenyl rings (biphenyl system) |
Functional Implications :
- The ethanediamide linker could offer greater conformational flexibility than the rigid biphenyl structure of 30005 , enabling adaptation to diverse binding pockets .
Benzamido-Phenylalanine Derivatives ()
Compounds 23–28 in feature benzamido and phenylpropyl groups but incorporate amino acid backbones (e.g., tyrosine, phenylalanine).
| Feature | Target Compound | Compound 25 (Chlorobenzoyl derivative) |
|---|---|---|
| Backbone | Ethanediamide linker | Peptide-like (tyrosyl-phenylalanine) |
| Substituents | Acetyl, 3-phenylpropyl | Chlorobenzoyl, methyl ester |
| Bioactivity | Not reported | Likely protease or receptor modulation |
Key Observations :
- The target compound’s non-peptidic structure may improve metabolic stability compared to peptide-like derivatives (25–28), which are prone to enzymatic degradation .
- Halogenated analogs (e.g., 25 , 26 ) exhibit enhanced electronic effects (e.g., chlorine’s electron-withdrawing nature), whereas the target’s acetyl group may modulate electron density differently .
Research Implications and Limitations
- Strengths: The structural hybrid of tetrahydroquinoline and ethanediamide offers unique opportunities for drug design, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding interactions.
- Limitations : Absence of direct pharmacological data for the target compound necessitates reliance on analog extrapolation. Further studies should prioritize synthesis, crystallography (using tools like SHELXL ), and enzymatic assays.
Q & A
Q. Q1. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
Acylation of tetrahydroquinoline : React 1,2,3,4-tetrahydroquinoline with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C to form 1-acetyl-1,2,3,4-tetrahydroquinoline .
Amide coupling : Use 3-phenylpropylamine and ethanedioyl chloride in the presence of a base (e.g., triethylamine) to form the ethanediamide moiety. Control pH (7–8) and temperature (25–30°C) to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Challenges : Competing hydrolysis of acyl chloride intermediates requires inert conditions. Optimize stoichiometry (1:1.2 molar ratio of tetrahydroquinoline to acyl chloride) for higher yields (~65–75%) .
Q. Q2. How is the molecular structure of this compound characterized, and what techniques validate its purity?
Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Spectroscopy :
- NMR : Confirm backbone connectivity via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for acetyl methyl) and ¹³C NMR (δ 170 ppm for carbonyl groups) .
- IR : Identify amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z corresponding to C₂₃H₂₇N₃O₃ (calculated: 393.20) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s interaction with biological targets like kinases or bacterial enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR). The acetyl group forms hydrogen bonds with Lys721, while the phenylpropyl moiety occupies hydrophobic pockets .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Pharmacophore Analysis : Identify critical features (hydrogen bond acceptors, aromatic rings) using MOE. Compare with known inhibitors (e.g., gefitinib) to validate predictive accuracy .
Data Interpretation : Correlate docking scores (binding energy < −8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. Q4. How do researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer efficacy)?
Answer:
- Assay Standardization :
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) under consistent MIC protocols (CLSI guidelines) .
- Cancer Cell Lines : Use MTT assays on A549 (lung) and MCF-7 (breast) cells with 48-hour exposure. Normalize results to positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify upregulated apoptosis markers (e.g., caspase-3) in cancer cells vs. membrane disruption in bacteria (via SEM imaging) .
Case Study : Discrepancies in MRSA inhibition (MIC = 8 μg/mL vs. 32 μg/mL) may arise from efflux pump variability; use verapamil (efflux inhibitor) to confirm .
Q. Q5. What strategies mitigate stability issues (e.g., photodegradation) during storage and handling?
Answer:
- Storage : Store in amber vials at −20°C under argon. Desiccate with silica gel to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products (e.g., quinoline ring oxidation) .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability. Characterize particle size (DLS: 100–150 nm) and encapsulation efficiency (>80%) .
Q. Q6. How are structure-activity relationships (SARs) explored for derivatives of this compound?
Answer:
-
Derivative Synthesis : Modify substituents (e.g., replace phenylpropyl with thiophene or fluorophenyl groups) .
-
Bioactivity Profiling : Compare IC₅₀ values across derivatives. For example:
Derivative R Group IC₅₀ (EGFR kinase) MIC (S. aureus) Parent Phenylpropyl 0.45 μM 8 μg/mL 4-Fluorophenyl 0.38 μM 12 μg/mL -
QSAR Modeling : Use CODESSA Pro to correlate logP, polar surface area, and H-bond donors with activity. A parabolic relationship (logP ~3 optimal) suggests balanced hydrophobicity .
Q. Q7. What advanced analytical methods quantify trace impurities in synthesized batches?
Answer:
- UPLC-MS/MS : Detect impurities at <0.1% levels. Use a BEH C18 column (1.7 μm, 2.1 × 100 mm) with 0.1% formic acid in acetonitrile/water .
- NMR Relaxation Editing : Apply T₂-filtered ¹H NMR to suppress solvent peaks and highlight low-abundance impurities .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
